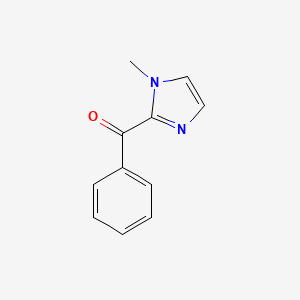

(1-methyl-1H-imidazol-2-yl)(phenyl)methanone

概要

説明

“(1-methyl-1H-imidazol-2-yl)(phenyl)methanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .

Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives, including the reaction of compound (10, 0.001 mol) with 2-(4-benzoyl-2-bromo-phenoxy) acetic acid (6a, 0.001 mol) in 1,4-dioxane, followed by the addition of thionyl chloride (0.002 mol) and triethyl amine (15 mL) .

Molecular Structure Analysis

The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .

Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo [d]imidazol-2-yl) (phenyl)methanone was obtained .

Physical And Chemical Properties Analysis

The empirical formula of “(1-methyl-1H-imidazol-2-yl)(phenyl)methanone” is C11H12N2O, and its molecular weight is 188.23 . It is a solid compound .

科学的研究の応用

Crystal Structure Studies

- V-shaped Ligands with N-Heterocycles : A study by Wang et al. (2017) synthesized and characterized two V-shaped ligands, including bis(4-(1H-imidazol-1-yl)phenyl)methanone. X-ray diffraction analyses revealed three-dimensional networks in the crystal structures formed by various interactions (Wang et al., 2017).

Synthesis and Chemical Properties

- Selective Synthesis : Zhan et al. (2019) designed a method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone from aromatic aldehyde and o-phenylenediamine, showing versatility in organic synthesis (Zhan et al., 2019).

- Conversion into Carbonyl Compounds : A study by Ohta et al. (1987) explored the synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives, demonstrating their conversion into carbonyl compounds (Ohta et al., 1987).

Antimicrobial Applications

- Antimicrobial and Antiviral Evaluation : Sharma et al. (2009) synthesized and screened substituted imidazole derivatives for antimicrobial activity against various bacterial and fungal species. Some compounds showed potential as new antimicrobial molecules (Sharma et al., 2009).

Material Science

- Corrosion Inhibition : Fergachi et al. (2018) investigated the use of a derivative as a corrosion inhibitor for mild steel, showing significant inhibition efficiency (Fergachi et al., 2018).

- Polymer Synthesis and Properties : Ghaemy et al. (2013) synthesized novel poly(amide-ether)s bearing imidazole pendants and studied their physical and optical properties, demonstrating their potential in material applications (Ghaemy et al., 2013).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301 + P310) .

将来の方向性

特性

IUPAC Name |

(1-methylimidazol-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-8-7-12-11(13)10(14)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCBFNIZUIYWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489385 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-imidazol-2-yl)(phenyl)methanone | |

CAS RN |

30148-17-5 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)

![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)